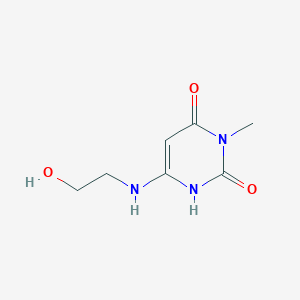
3-Methyl-6-(2-hydroxyethylamino)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(2-hydroxyethylamino)uracil is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Anticancer Properties
One of the most significant applications of 3-Methyl-6-(2-hydroxyethylamino)uracil is its potential as an anticancer agent. Research indicates that compounds structurally related to uracil can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the uracil structure can enhance its activity against tumor cells by inhibiting critical enzymes involved in cancer progression, such as thymidine phosphorylase .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of DNA Synthesis : By mimicking nucleobases, it can interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing therapeutic efficacy.
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from uracil derivatives. The introduction of the hydroxyethylamino group at the 6-position is crucial for enhancing solubility and biological activity. Various synthetic routes have been explored to optimize yield and purity .
2.2 Structural Variations
Modifications to the core structure can lead to derivatives with improved pharmacological profiles. For example:
- Alkyl Substitutions : Altering the alkyl chain length or branching can influence the compound's lipophilicity and cellular uptake.
- Functional Group Variations : Introducing different functional groups can enhance binding affinity to target proteins or enzymes involved in cancer metabolism.
化学反応の分析
Step 1: Methylation at Position 3
The introduction of a methyl group at the N3 position of uracil is typically achieved via alkylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). This step ensures regioselectivity for the N3 position, as observed in analogous uracil derivatives .
Step 2: Substitution at Position 6
6-Chloro-3-methyluracil serves as a precursor for nucleophilic substitution with 2-hydroxyethylamine. The reaction proceeds under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to deprotonate the amine, facilitating displacement of the chloride .
Example Reaction Conditions:
| Reactant | Reagent/Conditions | Yield |
|---|---|---|
| 6-Chloro-3-methyluracil | 2-Hydroxyethylamine, DMF, 80°C, 12h | ~60-70% |
Stability and Degradation Pathways
The compound exhibits moderate stability in aqueous media but undergoes degradation under acidic or basic conditions:
Hydrolysis
In acidic environments (pH < 3), the 2-hydroxyethylamino group at position 6 hydrolyzes to regenerate 6-chloro-3-methyluracil, releasing ethanolamine . Under alkaline conditions (pH > 10), the uracil ring undergoes partial cleavage, forming urea derivatives .
Intramolecular Cyclization
The hydroxyl group in the 2-hydroxyethylamino side chain can participate in intramolecular hydrogen bonding with the uracil carbonyl, reducing solubility but enhancing thermal stability (decomposition >250°C) .
Functionalization and Derivatives
The hydroxyethylamino group enables further chemical modifications:
Acylation
Reaction with acetyl chloride in pyridine yields the acetylated derivative, 3-methyl-6-(2-acetoxyethylamino)uracil, enhancing lipophilicity .
Reaction Scheme:
C H N O +CH COClPyridineC H N O +HCl
Oxidation
Treatment with mild oxidizing agents (e.g., H₂O₂) converts the hydroxyl group to a ketone, forming 3-methyl-6-(2-oxoethylamino)uracil, which exhibits altered electronic properties .
Spectroscopic Characterization
Key spectral data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.73 (s, 1H, NH), 4.9 (s, 1H, OH), 3.28–3.26 (t, 2H, CH₂), 2.72 (s, 3H, CH₃) |
| IR (KBr) | 3330 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N) |
| MS | m/z 185.18 [M+H]⁺ |
Computational Insights
Density functional theory (DFT) studies highlight the role of the 3-methyl group in stabilizing the uracil ring through hyperconjugation, while the hydroxyethylamino side chain influences solvation free energy (ΔG_solv ≈ −15 kcal/mol) .
特性
CAS番号 |
13300-30-6 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
InChIキー |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
正規SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















